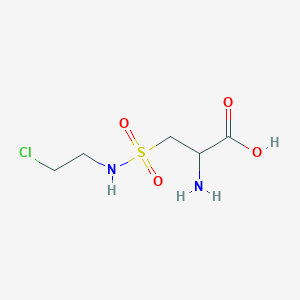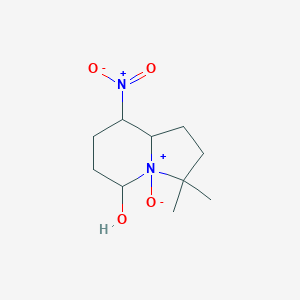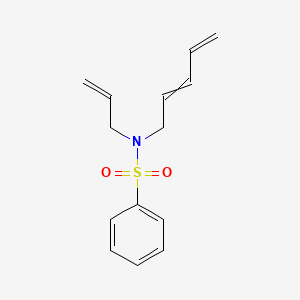
2-Amino-3-(2-chloroethylsulfamoyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(2-chloroethylsulfamoyl)propanoic acid is a compound that belongs to the class of amino acids It contains an amino group (–NH₂), a carboxyl group (–COOH), and a side chain that includes a 2-chloroethylsulfamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chloroethylsulfamoyl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(2-chloroethylsulfamoyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form simpler amino acids.
Substitution: The 2-chloroethylsulfamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and primary amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced amino acids, and substituted sulfonamides.
Aplicaciones Científicas De Investigación
2-Amino-3-(2-chloroethylsulfamoyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(2-chloroethylsulfamoyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways are still under investigation, but it is believed to influence protein synthesis and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(2-carboxyethylthio)propanoic acid: Similar in structure but with a carboxyethylthio group instead of a chloroethylsulfamoyl group.
3-Amino-3-(2-chlorophenyl)propanoic acid: Contains a chlorophenyl group instead of a chloroethylsulfamoyl group.
Uniqueness
2-Amino-3-(2-chloroethylsulfamoyl)propanoic acid is unique due to its specific side chain, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential role in scientific research make it a valuable compound in multiple fields.
Propiedades
Número CAS |
64957-20-6 |
|---|---|
Fórmula molecular |
C5H11ClN2O4S |
Peso molecular |
230.67 g/mol |
Nombre IUPAC |
2-amino-3-(2-chloroethylsulfamoyl)propanoic acid |
InChI |
InChI=1S/C5H11ClN2O4S/c6-1-2-8-13(11,12)3-4(7)5(9)10/h4,8H,1-3,7H2,(H,9,10) |
Clave InChI |
CJIAXTHAKALOHQ-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)NS(=O)(=O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one](/img/structure/B14494330.png)

![2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14494354.png)


![S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate](/img/structure/B14494367.png)
![{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane](/img/structure/B14494368.png)
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)
